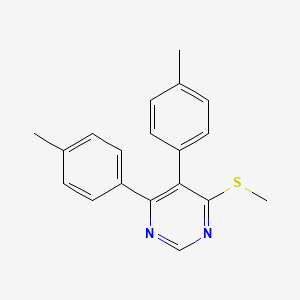
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with two 4-methylphenyl groups at positions 4 and 5, and a methylthio group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine ring.
Applications De Recherche Scientifique
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can be compared with other pyrimidine derivatives, such as:
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylamino)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-2-amine
Uniqueness
The uniqueness of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
651316-31-3 |
|---|---|
Formule moléculaire |
C19H18N2S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
Clé InChI |
MVEKHYRTOGUQHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


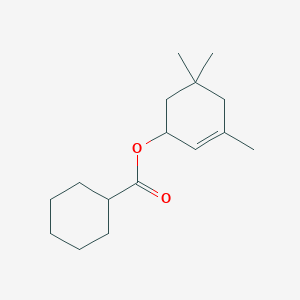
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
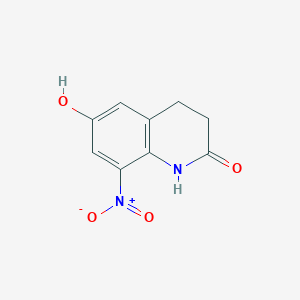
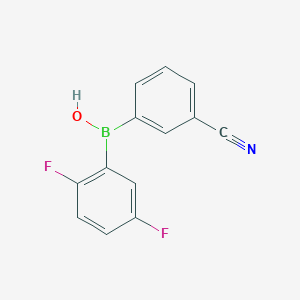

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
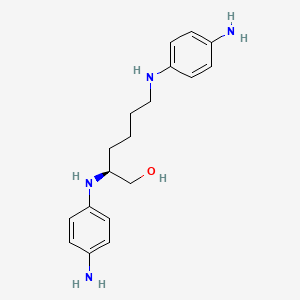
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
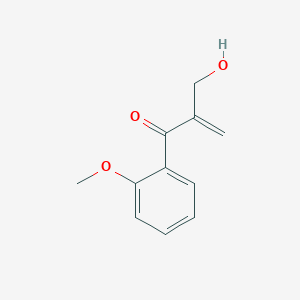
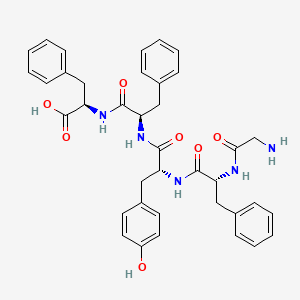
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
